molecular formula ClNa B1512880 Sodium (~35~Cl)chloride CAS No. 20510-55-8

Sodium (~35~Cl)chloride

Cat. No.: B1512880
CAS No.: 20510-55-8
M. Wt: 57.958622 g/mol
InChI Key: FAPWRFPIFSIZLT-XUGDXVOUSA-M
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Description

Significance of Stable Isotopes in Advanced Chemical and Material Sciences

Stable isotopes, which are non-radioactive forms of elements, have become indispensable in chemical and material sciences. nih.govcreative-proteomics.com Their utility stems from the fact that they are chemically identical to their naturally abundant counterparts but possess a different mass. This mass difference allows them to be detected and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com

The applications of stable isotopes are vast and varied. They are instrumental in:

Tracing and Mechanistic Studies: Following the course of a chemical reaction to understand its step-by-step mechanism. aquaenviro.co.uk

Structural Elucidation: Providing insights into the three-dimensional arrangement of atoms in molecules and materials. acs.org

Metabolic Pathway Analysis: Tracking the journey of a molecule through a biological system to map out metabolic routes. nih.govisotope.com

Environmental and Geological Tracing: Determining the origin and movement of substances in the environment. moravek.comesaa.org

The use of stable isotope-labeled compounds, such as Sodium (35Cl)chloride, provides a non-invasive and highly specific method for investigation, avoiding the complications associated with radioactive isotopes. nih.gov

Overview of Chlorine Isotopes (35Cl and 37Cl) and the Specificity of 35Cl Isotopic Labeling

Chlorine naturally exists as two stable isotopes: Chlorine-35 (³⁵Cl) and Chlorine-37 (³⁷Cl). usgs.gov The natural abundance of these isotopes is approximately 75.77% for ³⁵Cl and 24.23% for ³⁷Cl. usgs.gov This natural distribution results in a standard atomic weight of approximately 35.45 amu for chlorine.

Table 1: Natural Abundance and Properties of Stable Chlorine Isotopes

IsotopeNatural Abundance (%)Atomic Mass (amu)
³⁵Cl75.7734.969
³⁷Cl24.2336.966

This table is interactive. You can sort and filter the data.

Isotopic labeling with ³⁵Cl involves the synthesis of compounds where the natural isotopic distribution of chlorine is altered to be highly enriched in the ³⁵Cl isotope. This enrichment, often to 99 atom % ³⁵Cl, creates a distinct mass signature that can be readily identified in analytical experiments. isotope.com The specificity of ³⁵Cl labeling allows for the unambiguous tracking of the chlorine atom or the molecule to which it is attached, minimizing background interference from naturally occurring chlorine. chemlin.orgnih.gov

Historical Context of Isotope Discovery and Its Foundational Impact on Scientific Research

The concept of isotopes emerged in the early 20th century from studies of radioactivity. In 1913, Frederick Soddy, a radiochemist, proposed that elements could exist in different forms with different atomic weights but identical chemical properties, coining the term "isotope" from Greek words meaning "same place" (referring to the same position in the periodic table). acs.org This groundbreaking idea was initially based on the observation of numerous radioactive elements that could not be chemically separated. acs.org

The work of J.J. Thomson and later Francis Aston, who developed the mass spectrograph, provided the physical proof of isotopes for stable elements. Aston's work in the 1920s demonstrated that many elements are mixtures of isotopes, each with a whole-number atomic mass. This discovery had a profound impact on the understanding of atomic structure and the periodic table.

The ability to first identify and later separate isotopes has had a foundational impact on scientific research. It has enabled the development of isotopic tracers, which are fundamental to modern chemistry, biology, geology, and medicine, allowing for the detailed investigation of complex systems.

Properties

IUPAC Name

sodium;chlorine-35(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWRFPIFSIZLT-XUGDXVOUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Na+].[35Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746486
Record name Sodium (~35~Cl)chloride
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Molecular Weight

57.9586220 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20510-55-8
Record name Sodium (~35~Cl)chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium chloride-35Cl
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Synthesis and Isotopic Enrichment Methodologies for Sodium 35cl Chloride

Strategies for Enriching Chlorine-35 Isotopes

The natural abundance of chlorine isotopes is approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl. preprints.org For applications requiring a higher concentration of ³⁵Cl, various physical and chemical separation techniques are employed. These methods exploit the subtle differences in the physical and chemical properties of the isotopes.

Thermal Diffusion Techniques for Chlorine Isotope Separation

Thermal diffusion is a proven technology for isotope separation, including for chlorine isotopes. pnnl.gov This method utilizes a temperature gradient across a thin film of gas or liquid to induce partial separation of isotopes. In the context of chlorine, hydrogen chloride (HCl) gas is often used as the process medium. pnnl.govaps.org

The separation occurs in a Clusius-Dickel column, which consists of two coaxial cylinders with a temperature difference maintained between them. aps.org The lighter ³⁵Cl isotope tends to diffuse toward the hotter surface, while the heavier ³⁷Cl isotope concentrates near the colder surface. Convection currents then carry the enriched fractions to opposite ends of the column. pnnl.gov

Research has demonstrated the effectiveness of this technique. For instance, a 6.8-meter hot-wire thermal diffusion column achieved an equilibrium separation factor of 7, producing HCl enriched to 94% in H³⁵Cl. aps.org The thermal diffusion constant, α, is a key parameter that is sensitive to the intermolecular forces of the gas and changes significantly with temperature. aps.org For strongly polar molecules like HCl, the value of α can even invert at or above room temperature. aps.org

ParameterValueReference
Natural Abundance of ³⁵Cl75.77% preprints.org
Natural Abundance of ³⁷Cl24.23% preprints.org
Achieved ³⁵Cl Enrichment (Thermal Diffusion)94% aps.org
Separation Factor (6.8m column)7 aps.org

Electromigration Methods for Isotopic Concentration

Countercurrent electromigration in molten salts is another established technique for isotope separation. chalmers.senist.gov This method relies on the difference in the mobility of isotopic ions in an electric field. nist.gov When an electric current is passed through a molten salt, such as zinc chloride (ZnCl₂), the lighter ³⁵Cl⁻ ions migrate towards the anode at a slightly higher velocity than the heavier ³⁷Cl⁻ ions. chalmers.se

To achieve significant separation, convection currents within the molten salt must be suppressed, which is typically accomplished by using a diaphragm or packing the separation column. chalmers.se This allows for the establishment of a concentration gradient, with the lighter isotope becoming enriched at one end of the column and the heavier isotope at the other. chalmers.se Early experiments with this method demonstrated the successful enrichment of ³⁵Cl in a NaCl solution. wisc.edu The separation factor in these experiments, representing the ratio of the diffusion coefficients of ³⁵Cl to ³⁷Cl, was found to be in the range of 1.001 to 1.002. wisc.edu

MethodIsotope EnrichedSeparation Factor (D³⁵Cl/D³⁷Cl)Reference
Countercurrent Electromigration (NaCl solution)³⁵Cl1.001 - 1.002 wisc.edu
Countercurrent Electromigration (Molten TlCl at 565 °C)³⁵Cl1.0043 wisc.edu
Countercurrent Electromigration (Molten TlCl at 710 °C)³⁵Cl1.0031 wisc.edu

Chromatographic Separation Processes for Chlorine Isotopes

Chromatographic methods, particularly ion-exchange chromatography, have been successfully applied to the separation of chlorine isotopes. osti.govnih.gov This technique is based on the principle that different isotopes will have slightly different affinities for the stationary phase of a chromatography column.

In anion-exchange chromatography, a solution containing chloride ions is passed through a column packed with a strongly basic anion exchange resin. osti.goviaea.org Studies have shown that the lighter ³⁵Cl⁻ isotope is preferentially retained by the resin, while the heavier ³⁷Cl⁻ isotope is enriched in the eluting solution. nih.goviaea.org The separation factor is influenced by factors such as the degree of cross-linkage of the resin, with a higher degree of cross-linkage leading to a greater separation effect. iaea.org A single-stage separation factor of 1.00034 has been determined for chlorine isotopes using a 4.5-meter anion exchange column. nih.gov

More advanced techniques like isotopic preparative chromatography (IPC) have been developed for the efficient separation and purification of chlorine isotopes, achieving high recovery rates of over 96%. mdpi.com

Chromatographic MethodEnriched Isotope in Resin PhaseEnriched Isotope in Aqueous PhaseSingle-Stage Separation FactorReference
Anion-Exchange Chromatography³⁵Cl³⁷Cl1.00034 nih.gov

Other Physical and Chemical Isotope Separation Techniques

Several other physical and chemical methods have been explored for chlorine isotope separation. preprints.org

Gas Centrifugation: This was the first method used to successfully separate chlorine isotopes in 1934. preprints.orgnuclearmuseum.org It involves spinning a gaseous compound of chlorine at high speeds, causing the heavier ³⁷Cl-containing molecules to move towards the outer wall of the centrifuge while the lighter ³⁵Cl-containing molecules concentrate near the center. nuclearmuseum.org

Gaseous Diffusion: This technique relies on the principle that lighter isotopic molecules will pass through a porous barrier more readily than heavier ones. nuclearmuseum.org

Mass Spectrometry: While typically an analytical tool, mass spectrometers can be adapted for larger-scale isotope separation. britannica.com This method uses a magnetic field to separate ions based on their mass-to-charge ratio. preprints.org

Distillation: Fractional distillation of chlorine-containing compounds like chloroform (B151607) and carbon tetrachloride has also been investigated for isotope separation. preprints.org

Preparation and Purification Protocols for High-Purity Sodium (³⁵Cl)chloride for Research Applications

Once the ³⁵Cl isotope is enriched, typically in the form of HCl, it must be converted to high-purity sodium (³⁵Cl)chloride. The production of analytical grade NaCl (>99.5% purity) involves a multi-step process of purification, crystallization, and drying. ui.ac.idui.ac.id

A common starting point is a crude salt solution, or brine. ui.ac.idui.ac.id The purification process aims to remove various ionic impurities. ui.ac.idui.ac.id

Purification Steps:

Precipitation of Impurities:

Sulfate (SO₄²⁻) and magnesium (Mg²⁺) ions can be precipitated by adding barium chloride (BaCl₂) and sodium hydroxide (B78521) (NaOH), respectively. ui.ac.idui.ac.id

Calcium (Ca²⁺) ions are removed by precipitation with sodium carbonate (Na₂CO₃). ui.ac.idui.ac.id

Filtration: The precipitated impurities are removed from the brine solution by filtration. ui.ac.idui.ac.id

Acidification and Neutralization: This step helps to control the pH and can aid in the removal of certain impurities. ui.ac.id

Crystallization: The purified brine solution is then subjected to crystallization. This can be achieved through evaporation or by salting out with a solvent like ethanol. google.comresearchgate.net

Centrifugation and Washing: The resulting NaCl crystals are separated from the mother liquor by centrifugation and then washed with high-purity water to remove any remaining soluble impurities. google.com

Drying: The final step is to dry the purified NaCl crystals at an elevated temperature (e.g., 100-110 °C) to obtain an anhydrous product. google.com

Purification StageReagent UsedImpurity RemovedReference
First PrecipitationBarium chloride (BaCl₂), Sodium hydroxide (NaOH)Sulfate (SO₄²⁻), Magnesium (Mg²⁺) ui.ac.idui.ac.id
Second PrecipitationSodium carbonate (Na₂CO₃)Calcium (Ca²⁺) ui.ac.idui.ac.id
CrystallizationEvaporation or Salting out (e.g., with ethanol)- google.comresearchgate.net

Crystal Growth Techniques for Isotopic Control in NaCl

For many research applications, single crystals of isotopically controlled NaCl are required. The Czochralski method is a widely used technique for growing large, high-purity single crystals of salts, including NaCl. wikipedia.org

In the Czochralski process, a seed crystal is dipped into a melt of the purified, isotopically enriched NaCl. The seed crystal is then slowly pulled upwards while being rotated. wikipedia.org As the seed is withdrawn, the molten NaCl solidifies onto it, replicating the crystal structure of the seed and forming a large single crystal, or boule. wikipedia.org This method allows for precise control over the isotopic composition of the final crystal. wikipedia.org

The growth of NaCl crystals can also be influenced by the solvent and the presence of additives. For example, NaCl crystals grown in pure water typically form cubes, but the addition of substances like urea (B33335) or formamide (B127407) can stabilize the {111} faces of the crystal. researchgate.net The growth of crystals from a supersaturated solution is initiated by either primary nucleation (the spontaneous formation of new crystals) or secondary nucleation (nucleation triggered by existing crystals). mdpi.com Following nucleation, the crystals grow as molecules from the solution are incorporated into the crystal lattice. mdpi.com

Advanced Spectroscopic Characterization of Sodium 35cl Chloride

Nuclear Quadrupole Resonance (NQR) Spectroscopy of Chlorine-35

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful method for investigating the local atomic environment in solid materials. numberanalytics.com It is particularly sensitive to the interaction between the nuclear quadrupole moment of a nucleus and the surrounding electric field gradient (EFG). numberanalytics.com

Fundamental Principles and Quadrupolar Interactions in 35Cl

NQR is a zero-magnetic-field technique that relies on the interaction between the electric quadrupole moment of a nucleus and the electric field gradient (EFG) at its location. sohag-univ.edu.eganilmishra.name Nuclei with a spin quantum number (I) greater than 1/2, such as ³⁵Cl (I=3/2), possess a non-spherical charge distribution, resulting in a nuclear quadrupole moment (eQ). sohag-univ.edu.egrsc.org This quadrupole moment interacts with the EFG created by the surrounding electron distribution in a molecule or crystal. anilmishra.name The energy of this interaction is quantized, and transitions between these energy levels can be induced by radiofrequency (RF) radiation. illinois.edu The first observation of an NQR signal was for the ³⁵Cl nucleus. rsc.org

In the absence of an external magnetic field, the orientation of the nuclear spin is determined by the local EFG. icm.edu.pl For a nucleus with I=3/2, such as ³⁵Cl, the quadrupolar interaction splits the nuclear spin states into two doubly degenerate energy levels, corresponding to m_I = ±1/2 and m_I = ±3/2. illinois.edu A single NQR transition is therefore observed. The frequency of this transition, ν_Q, is directly proportional to the nuclear quadrupole coupling constant (NQCC or e²Qq/h) and is also dependent on the asymmetry parameter (η) of the EFG. illinois.edu

The NQCC is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. The asymmetry parameter, η, describes the deviation of the EFG from axial symmetry. For a nucleus with I = 3/2, the transition frequency is given by:

ν_Q = (e²Qq/2h) * √(1 + η²/3) illinois.edu

This equation highlights that for a spin I=3/2 nucleus, it is not possible to determine both the NQCC and η from a single NQR frequency measurement. illinois.edu

Experimental Methodologies for 35Cl NQR in Crystalline Solid Sodium Chlorides

The detection of ³⁵Cl NQR signals in crystalline solids like sodium chloride is typically performed using pulsed NQR spectrometers. icm.edu.pl These experiments are generally carried out on powdered samples, where the random orientation of the crystallites affects the intensity of the signal but not the transition frequency. illinois.edu

A common technique involves the use of a three-pulse sequence to generate a spin echo, which helps to overcome the problem of broad NQR lines and short free induction decays (FIDs). icm.edu.pl The basic pulse scheme for two-dimensional (2D) exchange NQR spectroscopy, which can be used to study dynamic processes, consists of three RF pulses. icm.edu.pl

The spectrometer setup for NQR often utilizes either a super-regenerative oscillator, which produces a multiplet of peaks for a single resonance, or a marginal oscillator, which yields a single peak. illinois.edu For quantitative analysis and to obtain undistorted lineshapes, especially for broad resonances, frequency-swept or stepped-frequency techniques are employed. berkeley.edu

Applications in Probing Local Electronic Environments and Electric Field Gradients

³⁵Cl NQR spectroscopy is a highly sensitive probe of the local electronic environment and the EFG at the chlorine nucleus. numberanalytics.com The NQR frequency is directly influenced by the nature of the chemical bonding and the crystal structure. sohag-univ.edu.eg Therefore, any change in the local environment, such as the presence of impurities, crystal defects, or different polymorphs, will result in a shift in the NQR frequency. du.ac.inacs.org

For instance, studies on various compounds have shown that ³⁵Cl NQR can distinguish between crystallographically non-equivalent chlorine atoms within the same molecule. illinois.edu The technique has been used to study phase transitions and molecular dynamics in various materials. numberanalytics.com In the context of sodium chloride, NQR can provide valuable information about the purity of the crystal and the presence of any structural disorder. The temperature dependence of the NQR frequency and spin-lattice relaxation time (T₁Q) can also provide insights into molecular motions and phase transitions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Chlorine-35

While NQR is a zero-field technique, Nuclear Magnetic Resonance (NMR) spectroscopy is performed in the presence of a strong external magnetic field. For quadrupolar nuclei like ³⁵Cl, the NMR spectra are significantly influenced by the quadrupolar interaction.

Solid-State 35Cl NMR: Challenges and Advancements in Quadrupolar Nuclei Studies

The study of quadrupolar nuclei like ³⁵Cl by solid-state NMR (SSNMR) presents significant challenges. rsc.org The large quadrupolar interaction causes substantial broadening of the NMR resonances, often spanning several megahertz, which can lead to low sensitivity and resolution. rsc.org Magic-angle spinning (MAS), a standard technique for narrowing lines in SSNMR, is often insufficient to completely average out the quadrupolar broadening. rsc.org

Despite these difficulties, recent advancements have significantly improved the ability to study quadrupolar nuclei. nih.govingentaconnect.comcdnsciencepub.com These include:

High-Field Magnets: The use of higher magnetic field strengths helps to increase the importance of the Zeeman interaction relative to the quadrupolar interaction, leading to narrower central transitions and improved resolution. iccc-online.orgnih.gov

Advanced Pulse Sequences: Techniques like the Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence and frequency-stepped WURST (Wideband, Uniform Rate, and Smooth Truncation) pulses allow for the acquisition of ultra-wideline NMR spectra with improved sensitivity and minimal distortion. pascal-man.com

Sophisticated Experimental Methods: High-resolution methods such as Double Rotation (DOR), Dynamic Angle Spinning (DAS), Multiple-Quantum Magic-Angle Spinning (MQMAS), and Satellite-Transition Magic-Angle Spinning (STMAS) have been developed to obtain high-resolution spectra of half-integer quadrupolar nuclei. nih.gov

For ³⁵Cl in sodium chloride, where the chlorine atom resides in a highly symmetric cubic environment, the EFG is theoretically zero, which should result in a sharp NMR line. researchgate.net However, any distortion from this perfect symmetry due to crystal defects or strain will lead to line broadening. researchgate.net

Isotopic Effects on Chemical Shifts and Spin-Lattice Relaxation Phenomena

The presence of two stable chlorine isotopes, ³⁵Cl and ³⁷Cl, can have observable effects in NMR spectroscopy. researchgate.net

Isotope Effects on Chemical Shifts: The substitution of ³⁵Cl with ³⁷Cl can cause a small but measurable change in the NMR chemical shifts of neighboring nuclei, known as an isotope shift. researchgate.netcdnsciencepub.com This effect arises from the slight difference in bond lengths and vibrational frequencies between the two isotopologues. researchgate.netresearchgate.net For instance, replacing ³⁵Cl with ³⁷Cl in chloromethane (B1201357) leads to changes in the C-Cl and C-H bond lengths and the HCCl bond angle, resulting in small shifts in the ¹³C and ¹H NMR spectra. researchgate.net These isotope effects can be used to identify carbon atoms directly bonded to chlorine. researchgate.net

Spin-Lattice Relaxation: The spin-lattice relaxation time (T₁) is a measure of the time it takes for the nuclear spin system to return to thermal equilibrium after being perturbed by an RF pulse. In solids, the relaxation of quadrupolar nuclei like ³⁵Cl is often dominated by the quadrupolar mechanism, where fluctuations in the EFG caused by lattice vibrations or molecular motions induce transitions between the spin states. aps.orgrsc.org

In sodium chloride, the spin-lattice relaxation of ³⁵Cl is influenced by interactions with lattice vibrations (phonons) and diffusing vacancies at higher temperatures. aps.org The temperature dependence of T₁ can provide information about the activation energies for these dynamic processes. rsc.org The isotopic ratio of T₁ values for ³⁵Cl and ³⁷Cl can help to distinguish between magnetic and quadrupolar relaxation mechanisms. researchgate.net For a magnetic relaxation mechanism, the theoretical T₁ ratio (³⁵Cl/³⁷Cl) is approximately 1.44. researchgate.net

Table of Research Findings

Spectroscopic TechniqueParameterObservation in Sodium (³⁵Cl)chloride and Related SystemsReference(s)
³⁵Cl NQR NQCC (e²Qq/h)Sensitive to local electronic environment and crystal structure. sohag-univ.edu.egillinois.edu
Asymmetry (η)Describes deviation from axial symmetry of the EFG. illinois.edu
T₁QProvides information on molecular dynamics and phase transitions. researchgate.netresearchgate.net
³⁵Cl SSNMR Chemical Shift (δ)Referenced to solid NaCl at 0 ppm. cdnsciencepub.com Sensitive to the cation-anion radius ratio. rsc.org rsc.orgcdnsciencepub.com
Quadrupolar CouplingBroadens the central transition, but can be reduced in high symmetry environments like NaCl. researchgate.net researchgate.net
T₁Influenced by quadrupolar interactions with lattice vibrations and diffusing vacancies. aps.org Activation energies can be determined from temperature dependence. rsc.org aps.orgrsc.org
Isotope Effects ³⁵Cl/³⁷Cl Isotope ShiftCauses small shifts in NMR spectra of neighboring nuclei due to changes in bond lengths and angles. researchgate.netresearchgate.net researchgate.netresearchgate.net

Vibrational Spectroscopy: Raman and Infrared Studies of Isotopic Effects

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular and lattice vibrations of materials. libretexts.orgsepscience.com When applied to isotopically substituted compounds like Sodium (³⁵Cl)chloride, these methods reveal the influence of atomic mass on vibrational frequencies, offering insights into the forces that govern the crystalline structure. libretexts.orgeolss.net

Mass-Dependent Isotope Shifts in Vibrational Frequencies of ²³Na³⁵Cl

The substitution of the naturally more abundant ³⁵Cl isotope with its heavier counterpart, ³⁷Cl, in the sodium chloride lattice leads to a discernible shift in its fundamental vibrational frequency. This phenomenon, known as an isotopic shift, is a direct consequence of the change in the reduced mass of the vibrating Na-Cl unit. libretexts.orgeolss.net

The vibrational frequency of a diatomic molecule is inversely proportional to the square root of its reduced mass. libretexts.org Therefore, replacing ³⁵Cl with ³⁷Cl increases the reduced mass of the sodium chloride molecule, resulting in a decrease in the vibrational wavenumber. brainly.com For instance, the percentage difference in the fundamental vibrational wavenumbers between ²³Na³⁵Cl and ²³Na³⁷Cl is calculated to be approximately 1.089%, assuming the force constant between the sodium and chlorine atoms remains unchanged. brainly.com

This mass-dependent shift is a key feature observed in the vibrational spectra of isotopically substituted molecules and provides a direct probe of the mechanical properties of the chemical bond. libretexts.orgethz.ch The ability to predict and measure these shifts is crucial for interpreting the vibrational spectra of molecules with varying isotopic compositions. nsc.ru

Table 1: Calculated Isotopic Shift for NaCl

IsotopologueEffective Mass (amu)Relative WavenumberPercentage Difference (%)
²³Na³⁵Cl13.871.0000-
²³Na³⁷Cl14.250.98911.089

Phonon Dispersion Relations and Lattice Dynamics with Isotopic Substitutions in NaCl Crystals

Inelastic neutron scattering is a primary technique for experimentally determining phonon dispersion relations in crystals like NaCl. aps.orgresearchgate.net Studies on isotopically substituted crystals have shown that the changes in atomic mass lead to shifts in phonon frequencies. researchgate.net For instance, substituting lighter isotopes with heavier ones generally leads to a decrease in phonon frequencies due to the increased mass. hrpub.org

Furthermore, isotopic disorder in a mixed-isotope crystal can lead to broadening of the phonon peaks in Raman and neutron scattering spectra. researchgate.nethrpub.org This broadening arises from the disruption of the perfect periodicity of the lattice potential by the random distribution of isotopes. researchgate.net The extent of this effect depends on the mass difference between the isotopes and their concentration. researchgate.nethrpub.org Theoretical models, such as the coherent potential approximation (CPA), have been successfully used to describe the shift and broadening of spectral lines in isotopically mixed crystals. researchgate.net

The study of these isotopic effects on phonon dispersion and lattice dynamics provides valuable information about interatomic forces, crystal stability, and thermal properties of materials. researchgate.netgeologyscience.ru

Mass Spectrometry for Precision Isotopic Abundance Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise isotopic composition of elements. For chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, mass spectrometry allows for the accurate measurement of their relative abundances.

Thermal Ionization Mass Spectrometry (TIMS) for ³⁵Cl/³⁷Cl Ratios

Thermal Ionization Mass Spectrometry (TIMS) is a highly precise method for measuring isotope ratios. thermofisher.com In this technique, a sample is deposited on a metal filament and heated to a high temperature, causing ionization. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio. thermofisher.com

For the analysis of chlorine isotopes, the sample is often converted to a salt like Cesium Chloride (CsCl). jst.go.jpresearchgate.net The measurement is typically carried out on Cs₂Cl⁺ ions. jst.go.jpresearchgate.net TIMS can achieve high precision, with in-run precisions of 0.1–0.2‰ for the ³⁷Cl/³⁵Cl ratio. jst.go.jpresearchgate.net However, the results can be sensitive to the amount of chlorine being analyzed, and careful standardization is required to correct for machine-induced mass fractionation. researchgate.netnih.gov This technique is particularly well-suited for small sample sizes, on the order of 0.1-0.3 micromoles of Cl. researchgate.netnih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Chlorine Isotope Analysis

TechniqueSample SizePrecision (2σ)Key Feature
TIMS~0.1–0.3 µmol Cl≤ ± 0.2‰High precision for small samples
CF-IRMS0.2 - 1.4 µmol Cl≤ ± 0.08‰High throughput and automation

Continuous-Flow Isotope Ratio Mass Spectrometry for Chlorine Isotope Analysis

Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) offers a more automated and higher-throughput alternative to traditional dual-inlet mass spectrometry for chlorine isotope analysis. nih.govresearchgate.net In this method, the chlorine-containing sample is first converted to a volatile compound, typically methyl chloride (CH₃Cl). nih.govit2isotopes.com This is often achieved by precipitating the chloride as silver chloride (AgCl) and then reacting it with methyl iodide (CH₃I). nih.govit2isotopes.com

The resulting CH₃Cl gas is then introduced into the mass spectrometer via a gas chromatograph (GC), which separates it from other gases. nih.govit2isotopes.com CF-IRMS can achieve excellent precision, with external precision better than ±0.07‰. nih.gov The sample analysis time is significantly shorter than conventional off-line techniques, allowing for a greater number of samples to be analyzed in a day. nih.gov The results are typically reported in delta notation (δ³⁷Cl) relative to the Standard Mean Ocean Chloride (SMOC) reference material. it2isotopes.comtandfonline.com

Neutron Scattering Techniques for Lattice Dynamics and Isotopic Probing

Neutron scattering is a powerful, non-destructive technique used to investigate the structure and dynamics of materials at the atomic scale. arxiv.orgcore.ac.uk It is particularly valuable for studying ionic compounds like sodium chloride and for probing isotopic effects. iaea.orgnih.gov

By using neutron diffraction with isotopic substitution (NDIS), researchers can isolate the scattering contributions from specific elements within a compound. iaea.orgnih.gov For example, by comparing the scattering patterns of NaCl samples with natural chlorine, ³⁵Cl, and ³⁷Cl, it is possible to determine the partial structure factors related to the chlorine ions. iaea.orgaip.org This provides detailed information about the local environment and coordination of the chloride ions within the crystal lattice or in solution. iaea.orgresearchgate.net

Inelastic neutron scattering is used to study the collective atomic vibrations, or phonons, in a crystal. aps.orgbohrium.comresearchgate.net These measurements provide the phonon dispersion relations, which describe the relationship between the energy and momentum of the phonons. aps.orgresearchgate.net Isotopic substitution affects the phonon frequencies due to the mass difference, and studying these effects provides insights into the interatomic forces and lattice dynamics of the crystal. researchgate.net Neutron scattering experiments on NaCl have been instrumental in refining theoretical models of its lattice dynamics. aps.orgresearchgate.net

Inelastic Neutron Scattering and Phonon Density of States in NaCl

Inelastic neutron scattering (INS) is a powerful technique for probing the vibrational dynamics of crystalline solids. randallcygan.com In the context of sodium chloride, INS experiments provide direct access to the phonon density of states (PDOS), which describes the distribution of vibrational modes within the crystal lattice. researchgate.nettugraz.at Phonons, the quantized units of lattice vibration, are fundamental to understanding many physical properties of solids, including thermal conductivity and heat capacity. ubbcluj.ro

The substitution of the natural chlorine isotope distribution with the lighter ³⁵Cl isotope induces a measurable shift in the phonon spectrum. This isotopic shift is a direct consequence of the mass difference, as the vibrational frequencies are dependent on the masses of the constituent atoms. Lighter isotopes, such as ³⁵Cl, generally lead to higher phonon frequencies.

Recent studies have utilized INS to investigate the effects of isotopic composition on the lattice dynamics of NaCl. osti.gov For instance, experiments using a spallation neutron source on Na³⁵Cl samples can precisely measure the energy and momentum transfer between neutrons and the crystal lattice, thereby mapping out the phonon dispersion curves and the corresponding PDOS. randallcygan.com The analysis of the PDOS reveals distinct features corresponding to acoustic and optical phonon branches. researchgate.nettugraz.at The acoustic modes involve the in-phase movement of neighboring ions, while optical modes correspond to their out-of-phase motion. tugraz.at

The experimental data obtained from INS on Na³⁵Cl can be compared with theoretical models and first-principles calculations to refine our understanding of interatomic potentials and electron-phonon interactions in ionic crystals. frontiersin.orgnih.gov These studies are crucial for validating theoretical frameworks that describe the behavior of materials at the atomic level.

Interactive Data Table: Phonon Frequencies in NaCl

This interactive table allows for the comparison of phonon frequencies for different isotopes. While specific data for Na³⁵Cl is highly specialized, the table illustrates the expected trend of higher frequencies for the lighter isotope.

Phonon ModeIsotopeFrequency (THz)
Transverse Optical (TO)natCl4.9
Longitudinal Optical (LO)natCl7.5
Transverse Optical (TO)³⁵Cl (estimated)> 4.9
Longitudinal Optical (LO)³⁵Cl (estimated)> 7.5

Note: The values for Na³⁵Cl are illustrative estimates to demonstrate the expected isotopic effect. Actual experimental values would require specific INS measurements on isotopically pure samples.

Isotopic Contrast Variation in Neutron Diffraction for Structural Studies

Neutron diffraction is a premier technique for determining the atomic structure of materials. A key advantage of neutrons over other probes, like X-rays, is that their scattering length is not dependent on the atomic number but varies between different isotopes of the same element. nist.gov This property allows for the use of "isotopic contrast variation," a powerful method to highlight specific components within a complex structure. researchgate.netnih.gov

In the case of sodium chloride, by preparing samples with different isotopic compositions of chlorine (e.g., Na³⁵Cl, Na³⁷Cl, and a mixture corresponding to natural abundance), one can systematically vary the scattering contrast of the chloride ion. aip.org The coherent neutron scattering lengths for relevant isotopes are provided in the table below.

Interactive Data Table: Coherent Neutron Scattering Lengths

IsotopeCoherent Scattering Length (fm)
Na3.63(2)
³⁵Cl11.56(2)
³⁷Cl3.51(6)
natCl9.5770(8)

By performing separate neutron diffraction experiments on each isotopically distinct sample, it is possible to isolate the partial structure factors, which describe the correlations between specific pairs of ions (e.g., Na-Na, Cl-Cl, and Na-Cl). aip.orgaip.org This is achieved by solving a system of linear equations where the measured diffraction patterns are weighted sums of the partial structure factors, with the weighting coefficients determined by the isotopic scattering lengths. acs.org

This technique has been instrumental in refining the structural details of molten NaCl and concentrated aqueous solutions of NaCl, providing site-specific information about the coordination environment of the chloride ion. aip.orgaip.orgresearchgate.net For crystalline Na³⁵Cl, this method can be used to study subtle structural features, such as ionic polarization and the effects of zero-point motion, with high precision.

X-ray Diffraction Analysis of Isotopic Lattice Parameter Changes in NaCl Crystals

X-ray diffraction (XRD) is a fundamental tool for determining the crystal structure and lattice parameters of materials. latech.eduiitk.ac.in The lattice parameter, which defines the size of the unit cell, is sensitive to factors such as temperature, pressure, and isotopic composition. wikipedia.org

The substitution of a lighter isotope with a heavier one in a crystal lattice generally leads to a decrease in the lattice parameter. hrpub.orgaip.org This counterintuitive effect is a consequence of the anharmonicity of the interatomic potential and the difference in zero-point vibrational energy between the isotopes. hrpub.org Heavier isotopes have lower zero-point energy and smaller vibrational amplitudes, effectively bringing the atoms closer together.

For sodium chloride, high-resolution XRD measurements can detect the subtle changes in the lattice parameter when natural chlorine is replaced with ³⁵Cl. While the effect is small, it is measurable with modern diffractometers. Studies have shown that it is possible to form crystal layers with altered isotopic compositions, which can be detected by shifts in the diffraction peaks. researchgate.netresearchgate.net A shift in the diffraction peak to a lower angle would indicate an increase in the lattice parameter, which would be expected when enriching the crystal with the lighter ³⁵Cl isotope.

The relationship between the diffraction angle (θ), the wavelength of the X-rays (λ), and the spacing between crystal planes (d) is given by Bragg's Law: nλ = 2d sin(θ). The lattice parameter (a) for a cubic crystal like NaCl is related to the d-spacing of the (hkl) planes by: a = d * √(h² + k² + l²). Therefore, a precise measurement of the diffraction angle allows for the determination of the lattice parameter.

Interactive Data Table: Lattice Parameter of NaCl with Different Chlorine Isotopes

This table illustrates the expected change in the lattice parameter of NaCl due to isotopic substitution of chlorine.

CompoundLattice Parameter (Å) at 298 K
Na(nat)Cl5.6402
Na³⁵Cl (estimated)> 5.6402
Na³⁷Cl (estimated)< 5.6402

Note: The values for Na³⁵Cl and Na³⁷Cl are illustrative estimates based on the known principles of isotopic effects on lattice parameters. Precise experimental determination is required for definitive values.

Theoretical and Computational Investigations of Isotopic Sodium Chloride Systems

Quantum Mechanical and Ab Initio Approaches to Isotopic Effects

Density Functional Theory (DFT) Calculations for Chlorine Isotope Fractionation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the equilibrium fractionation of chlorine isotopes (³⁷Cl/³⁵Cl) in sodium chloride (halite) and other chloride-bearing phases. These first-principles calculations allow for the determination of reduced partition function ratios (β-factors), which quantify the tendency of a substance to concentrate the heavy isotope (³⁷Cl) relative to the light isotope (³⁵Cl).

Early theoretical studies laid the groundwork by demonstrating that equilibrium chlorine isotopic fractionation is primarily governed by the oxidation state of chlorine and its bonding partners. itb.ac.id Subsequent research employing DFT has refined these models, providing detailed insights into the fractionation behavior of sodium chloride. For instance, DFT calculations have been used to determine the equilibrium fractionation factors for ³⁷Cl/³⁵Cl in various chloride-bearing minerals, including halite. chemrxiv.org These studies have consistently shown that at equilibrium, halite tends to be enriched in ³⁷Cl compared to other common chloride minerals like sylvite (KCl) and bischofite (MgCl₂·6H₂O). chemrxiv.orgaps.org

The local bonding environment plays a crucial role in determining the extent of isotopic fractionation. chemrxiv.org In the case of sodium chloride, the ionic bond between Na⁺ and Cl⁻ dictates the vibrational frequencies of the crystal lattice. DFT calculations model these vibrations and how they are affected by the substitution of ³⁵Cl with ³⁷Cl. The heavier isotope forms a slightly stronger bond, leading to a preferential incorporation of ³⁷Cl into the solid phase from a solution or vapor.

Recent DFT studies have provided precise values for the reduced partition function ratios (expressed as 1000lnβ) for halite over a range of temperatures. These theoretical values show excellent agreement with previously published data and experimental findings. aps.org The temperature dependence of this fractionation is also a key output of DFT models, with the fractionation effect generally decreasing as temperature increases.

Table 1: Comparison of Calculated 10³lnβ values for Halite (NaCl) at 300 K This table presents a comparison of theoretically determined reduced partition function ratios for chlorine isotope fractionation in halite from different studies.

Study Computational Method 10³lnβ (‰) at 300 K
Schauble et al. (2003) Lattice-dynamics ~3.1
Balan et al. (2019) DFT (PBE) ~3.0
Zhang et al. (2023) DFT (PBE) Consistent with previous studies

These computational investigations are vital for interpreting natural variations in chlorine isotope ratios in geological settings, such as evaporite deposits and hydrothermal systems. aps.org

Lattice Dynamics Simulations Incorporating Chlorine Isotope Mass

Shell Models for Phonon Dynamics and Nuclear Quadrupolar Spin-Lattice Relaxation Times

Shell models are a sophisticated type of force-field model used to describe the lattice dynamics of ionic crystals like sodium chloride. In this model, each ion is represented by a massive core (containing the nucleus and inner electrons) and a massless shell of valence electrons, with the core and shell connected by a spring. This approach allows for the modeling of ionic polarization, which is important for accurately reproducing the phonon dispersion curves of the material.

The phonon dispersion relations, which describe the relationship between the frequency and wavevector of lattice vibrations, are a key output of shell model calculations. The substitution of ³⁵Cl with ³⁷Cl would primarily affect the optic phonon branches, where the different ions in the unit cell vibrate against each other. Due to the increased mass of the chlorine ion, the frequencies of the transverse optic (TO) and longitudinal optic (LO) phonons would be expected to decrease for NaCl containing ³⁷Cl compared to that with ³⁵Cl. While numerous studies have modeled the phonon dispersion of natural NaCl, specific computational studies detailing the magnitude of this isotopic shift are not widely available in the literature.

The nuclear spin-lattice relaxation time (T₁) of a nucleus with a quadrupole moment, such as ³⁵Cl and ³⁷Cl, is sensitive to the fluctuations of the electric field gradient (EFG) at the nucleus. acs.orglibretexts.org These fluctuations are caused by the lattice vibrations (phonons). Therefore, changes in the phonon spectrum due to isotopic substitution can, in principle, affect the quadrupolar relaxation time. Both ³⁵Cl and ³⁷Cl have a nuclear spin of 3/2, making them suitable for nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) studies. wikipedia.org The relaxation is influenced by the density of phonon states at the Larmor frequency. A shift in the phonon spectrum due to the heavier chlorine isotope could potentially alter T₁. However, detailed theoretical models or experimental studies specifically quantifying the chlorine isotope effect on the nuclear quadrupolar spin-lattice relaxation time in solid NaCl are not readily found in the public domain.

Molecular Dynamics Simulations in Isotopic Molten Salt Systems

Molecular dynamics (MD) simulations are a powerful computational technique for studying the structure and dynamics of materials at the atomic level, including molten salts. In MD simulations, the classical equations of motion are solved for a system of interacting particles, allowing for the investigation of properties such as diffusion coefficients, viscosity, and local structure.

For molten sodium chloride, MD simulations have been extensively used to understand its thermophysical properties. chemrxiv.org The introduction of different chlorine isotopes (³⁵Cl and ³⁷Cl) into an MD simulation of molten NaCl would primarily affect the dynamic properties of the system. The static properties, such as the radial distribution functions, are not expected to change significantly, as the interatomic potentials are independent of the isotopic mass.

The most direct effect of the increased mass of ³⁷Cl compared to ³⁵Cl would be a decrease in the self-diffusion coefficient of the chloride ion. According to the principles of kinetic theory, the diffusion coefficient is inversely proportional to the square root of the mass. Therefore, one would predict that the diffusion coefficient of ³⁷Cl⁻ would be slightly lower than that of ³⁵Cl⁻ at the same temperature. This could lead to subtle differences in the transport properties of molten NaCl with different isotopic compositions.

While many MD studies of molten NaCl exist, those that specifically focus on the effects of chlorine isotopic substitution on the dynamics of the melt are not common. First-principles molecular dynamics (FPMD) simulations, which are based on DFT, could provide a highly accurate means of investigating these subtle isotopic effects on the dynamics and transport properties of molten sodium chloride systems. itb.ac.id

Isotope Fractionation Theory and Modeling for Chlorine-35 Systems

The theoretical basis for understanding the fractionation of chlorine-35 and chlorine-37 lies in statistical mechanics and quantum mechanics, as first comprehensively formulated for isotope exchange reactions by Urey and Bigeleisen. The equilibrium constant for an isotope exchange reaction, and thus the fractionation factor (α), is determined by the reduced partition function ratios (β-factors) of the exchanging species.

The β-factor is a measure of the quantum mechanical zero-point energy and vibrational energy differences between the isotopically substituted and unsubstituted molecules or crystals. It is calculated from the vibrational frequencies of the system. For the exchange of ³⁵Cl and ³⁷Cl between two phases A and B:

³⁷ClA + ³⁵ClB ⇌ ³⁵ClA + ³⁷ClB

The fractionation factor is given by α = βA / βB.

Modeling of chlorine isotope fractionation in the sodium chloride system involves calculating the β-factor for solid NaCl (halite) and any other phase it is in equilibrium with, such as an aqueous solution or a vapor phase. The β-factor for halite is determined by its lattice vibrational frequencies (phonons). As discussed, the substitution of ³⁵Cl with the heavier ³⁷Cl lowers these frequencies. chemrxiv.orgacs.org

Theoretical models have consistently shown that substances where chlorine is bonded to cations with a lower electrovalence, such as Na⁺ in NaCl, will have a smaller tendency to enrich ³⁷Cl compared to substances where chlorine is bonded to cations with higher electrovalence (e.g., Fe²⁺). itb.ac.id Furthermore, the fractionation factor is temperature-dependent, with the magnitude of fractionation decreasing with increasing temperature. At high temperatures, the fractionation factor approaches unity (α ≈ 1), meaning there is no isotopic separation.

These theoretical models are crucial for interpreting stable chlorine isotope data from natural systems. For example, the observed ³⁷Cl/³⁵Cl ratios in salt deposits can be modeled to understand the temperature and chemical conditions of their formation. aps.orgdeepdyve.com

Equilibrium Fractionation Factors of ³⁷Cl/³⁵Cl in Varied Chemical and Crystalline Environments

Theoretical models are used to calculate the reduced partition function ratio (β-factor), which quantifies the extent of isotopic fractionation. The equilibrium fractionation factor (α) between two substances is then determined by the ratio of their β-factors.

First-principles modeling has been applied to determine the equilibrium ³⁷Cl/³⁵Cl fractionation factors in a range of chlorine-bearing molecules, crystalline solids like halite (NaCl), and silicates. researchgate.net Results from these computational studies are generally consistent with earlier theoretical work and have expanded our understanding of how the local bonding environment controls chlorine's isotopic fractionation properties. researchgate.net

Studies have demonstrated that the enrichment of the heavier chlorine isotope (³⁷Cl) varies systematically across different chloride minerals. researchgate.net For instance, at room temperature, the predicted enrichment of ³⁷Cl decreases in the sequence: halite (NaCl) > carnallite (B72600) (KMgCl₃·6H₂O) > aqueous chloride > sylvite (KCl) > bischofite (MgCl₂·6H₂O). researchgate.net This highlights the significant influence of the crystalline environment on isotopic partitioning.

The temperature dependence of these fractionation factors is a critical aspect of these theoretical investigations. As with most isotopic systems, the magnitude of fractionation decreases with increasing temperature. researchgate.net

Table 1: Theoretically Determined Equilibrium Reduced Partition Function Ratios (10³ lnβ) for Chlorine Isotopes in Selected Chloride Minerals and Gaseous Species

Temperature (°C) Halite (NaCl) Sylvite (KCl) HCl (gas) Cl₂ (gas)
0 4.6 3.9 3.2 5.1
100 2.9 2.5 2.1 3.3
200 2.0 1.7 1.4 2.2
400 1.0 0.9 0.7 1.1
600 0.6 0.5 0.4 0.7
800 0.4 0.3 0.3 0.4
1000 0.3 0.2 0.2 0.3

This table presents interactive data. The values are compiled from theoretical studies and illustrate the temperature dependence and relative ³⁷Cl enrichment in different substances.

Influence of Bonding Environment and Oxidation State on Isotopic Partitioning

The local bonding environment and the oxidation state of chlorine are the principal factors controlling equilibrium chlorine isotope fractionation. researchgate.netresearchgate.net

Bonding Environment: Theoretical calculations have shown that the nature of the cation bonded to chloride in a crystal lattice significantly influences ³⁷Cl/³⁵Cl partitioning. researchgate.net Among chlorides, substances where chlorine is bonded to +2 cations (e.g., FeCl₂ and MnCl₂) are predicted to concentrate ³⁷Cl relative to substances where chlorine is bonded to +1 cations like in sodium chloride (NaCl). researchgate.net This effect is attributed to the different vibrational frequencies of the Cl-metal bonds in these distinct chemical environments. researchgate.net Stronger chemical bonds generally lead to an enrichment of the heavier isotope. researchgate.net The structural constraints imposed by a host crystal structure on a substituted chloride ion can also lead to significant isotopic fractionation. researchgate.net

Oxidation State: The oxidation state of chlorine has a profound impact on isotopic fractionation. researchgate.netresearchgate.net Theoretical models predict that molecules and complexes containing oxidized forms of chlorine (e.g., Cl⁰ in Cl₂, Cl⁴⁺ in ClO₂, and Cl⁷⁺ in [ClO₄]⁻) will be substantially enriched in ³⁷Cl relative to chloride (Cl⁻), such as in sodium chloride. researchgate.net For example, at 298 K, perchlorate (B79767) ([ClO₄]⁻) is predicted to be enriched in ³⁷Cl by as much as 73‰ relative to chlorides. researchgate.net This is because the vibrational energies, which govern isotopic fractionation, are highly sensitive to the oxidation state of the chlorine atom and the nature of the bonds it forms.

Table 2: Influence of Cation Partner on Theoretical ³⁷Cl Enrichment Relative to NaCl at 298 K

Compound Cation Charge Approximate ³⁷Cl Enrichment (‰) relative to NaCl
KCl +1 ~ -0.7
RbCl +1 ~ -1.0
FeCl₂ +2 ~ 2 to 3
MnCl₂ +2 ~ 2 to 3

This interactive table illustrates how the charge of the cation bonded to chloride influences the relative enrichment of ³⁷Cl, based on theoretical calculations.

Applications of Sodium 35cl Chloride in Advanced Research Disciplines

Reference Materials and Metrology in Isotopic Analysis

Accurate and comparable isotopic measurements are fundamental to geochemistry, environmental science, and nuclear sciences. Isotopically defined reference materials are essential for anchoring measurement scales and ensuring the reliability of data across different laboratories and analytical techniques.

The development of chlorine isotopic standards is pivotal for the accurate determination of chlorine isotope ratios (³⁷Cl/³⁵Cl) in various materials. Historically, most measurements were expressed relative to Standard Mean Ocean Chloride (SMOC), which was assumed to be isotopically homogeneous. ciaaw.org However, to provide a stable, accessible, and certified anchor for the SMOC scale, solid reference materials were developed.

Sodium chloride has been the compound of choice for creating these primary reference materials. The U.S. National Institute of Standards and Technology (NIST) has produced Standard Reference Materials (SRMs) such as NIST SRM 975 and NIST SRM 975a, which are high-purity sodium chloride. ciaaw.orgrsc.org These materials have been rigorously analyzed and assigned a certified δ³⁷Cl value, effectively defining the anchor point for the SMOC scale. ciaaw.org The certification process involves extensive testing and inter-laboratory analysis to establish a consensus value with a defined uncertainty. These certified sodium chloride standards are used by laboratories worldwide to calibrate their instruments and validate their analytical methods. rsc.org

Table 1: Selected Chlorine Isotopic Reference Materials This interactive table provides details on key reference materials used for chlorine isotope analysis.

Name Material δ³⁷Cl (‰ vs. SMOC) Notes
SMOC Seawater Chloride 0 ‰ The conceptual zero point of the δ³⁷Cl scale.
NIST SRM 975 Sodium Chloride +0.43 ‰ An internationally accepted anchor for the SMOC scale. ciaaw.org
NIST SRM 975a Sodium Chloride +0.2 ‰ A certified reference material used for producing standards. ciaaw.orgrsc.org

| ISL-354 | Sodium Chloride | +0.05(2) ‰ | Another sodium chloride reference material. ciaaw.org |

Note: The δ³⁷Cl value represents the deviation in parts per thousand (per mil, ‰) of the ³⁷Cl/³⁵Cl ratio of a sample from that of SMOC.

To ensure that chlorine isotope data are accurate and comparable, regardless of the laboratory or analytical method used, extensive calibration and inter-laboratory comparison studies are performed. Sodium (³⁵Cl)chloride and other certified NaCl standards play a central role in this process.

In a seminal study, an international cross-calibration was conducted to compare results from different laboratories using various analytical techniques, primarily gas source isotope ratio mass spectrometry (IRMS) and thermal ionization mass spectrometry (TIMS). reading.ac.uk This research confirmed that oceanic waters are an isotopically homogeneous reservoir within the precision of the measurement (±0.10‰), validating the use of SMOC as a primary reference standard. reading.ac.uk The study involved the analysis of geological fluid samples and manufactured standards over a range of δ³⁷Cl values, demonstrating excellent agreement between the participating laboratories. reading.ac.uk Such comparisons are critical for establishing the robustness of analytical protocols and ensuring that a reported δ³⁷Cl value from one laboratory is directly comparable to that from another. These studies rely on the use of common, well-characterized standards, such as those derived from certified sodium chloride, to normalize results and correct for instrumental mass fractionation. osti.gov

Table 2: Results of Inter-laboratory Comparison of Chlorine Isotope Measurement Techniques This table summarizes the findings on the comparability of IRMS and TIMS methods for δ³⁷Cl analysis from a major cross-calibration study.

Comparison δ³⁷Cl Range (‰) Agreement/Correlation Reference
IRMS vs. IRMS -5.3 to +1.4 Very good agreement between three laboratories, with values plotting on a Y=X line. reading.ac.uk
IRMS vs. TIMS -4.4 to +6.0 Good agreement with a correlation of δ³⁷Cl(TIMS) = (1.039 ± 0.023) * δ³⁷Cl(IRMS) + (0.059 ± 0.056). reading.ac.uk
Near 0‰ Samples ~0 Results from IRMS and TIMS are comparable within less than ±0.10‰. reading.ac.uk

| Deviating Samples | Up to ±10 | Results from IRMS and TIMS agree within less than ±0.30‰. | reading.ac.uk |

Fundamental Solid-State Physics and Materials Science Research

The ability to create solids with a controlled isotopic composition, such as pure Sodium (³⁵Cl)chloride, provides a unique tool for investigating fundamental physical properties of materials. By altering the isotopic mass while keeping the chemistry identical, researchers can isolate the effects of nuclear mass on the collective atomic behavior within a crystal.

The isotopic composition of a crystal has a subtle but measurable influence on its structural and dynamic properties. researchgate.net The primary mechanism is the effect of isotopic mass on the vibrational modes of the crystal lattice, known as phonons. Substituting the naturally occurring mix of chlorine isotopes (~76% ³⁵Cl, ~24% ³⁷Cl) with pure ³⁵Cl alters the phonon spectrum of the sodium chloride crystal.

This change in lattice dynamics can affect several material properties:

Lattice Constant: The zero-point energy of the lattice vibrations is mass-dependent, leading to small changes in the equilibrium lattice spacing. For many crystals, the change in the lattice constant (Δa/a) upon isotopic substitution is on the order of 10⁻³ to 10⁻⁴. researchgate.net

Thermal Conductivity: In a perfectly ordered crystal, heat is conducted by phonons. The presence of different isotopes in a natural crystal creates mass defects that scatter phonons, thereby limiting thermal conductivity. A crystal made of pure Sodium (³⁵Cl)chloride would lack this isotopic disorder, leading to a significantly higher thermal conductivity, particularly at low temperatures where phonon-isotope scattering can be a dominant resistance mechanism. aps.org

Elastic Constants: The forces between atoms determine a material's elasticity. As these are mediated by lattice vibrations, changing the isotopic mass can lead to changes in the elastic constants on the order of several percent. researchgate.net

In an ionic solid like sodium chloride, electrical conductivity occurs through the movement of ions, specifically through the hopping of ion vacancies from one lattice site to another. researchgate.net This ion transport is an activated process that is intimately linked to the vibrations of the crystal lattice.

To conduct the fundamental research described above, scientists require large, high-purity single crystals. The growth of crystals with a controlled isotopic composition, such as pure Sodium (³⁵Cl)chloride, relies on well-established techniques, primarily those involving growth from a melt. aaru.edu.jo

The Czochralski method and the Bridgman-Stockbarger method are two of the most common techniques used. aaru.edu.jomdpi.com

Czochralski Method: In this technique, isotopically pure sodium chloride is melted in a crucible. A seed crystal is dipped into the melt and then slowly pulled upwards while rotating. As the seed is withdrawn, the melt solidifies onto it, extending the single crystal structure. This method is particularly noted for its use in manufacturing very high-purity crystals of salts with controlled isotopic compositions. aaru.edu.jowikipedia.org

Bridgman-Stockbarger Method: This method involves melting the isotopically pure source material in a crucible with a conical bottom, which is then slowly lowered through a temperature gradient. Crystallization begins at the pointed tip of the crucible, and a single crystal grows to fill the entire container as it moves into the cooler region of the furnace. mdpi.com

Both methods are adaptable for isotopic studies by simply using a starting charge (melt) that has been prepared with the desired isotopic enrichment, for example, by synthesizing NaCl from sodium and isotopically separated ³⁵Cl gas.

Geochemical and Environmental Tracing Studies (Non-Biological)

The unique properties of chlorine isotopes, particularly the stable isotope ³⁵Cl, make Sodium (³⁵Cl)chloride a valuable tool in non-biological geochemical and environmental tracing studies. The analysis of chlorine isotope ratios provides insights into hydrogeological processes and the history of geological and environmental samples.

Hydrogeological Tracing of Water and Solute Transport Using Chlorine Isotope Ratios

Chlorine is highly soluble and exists in nature as a conservative, non-sorbing anion that does not typically participate in redox reactions, making it an excellent tracer in hydrological studies. usgs.gov Variations in the ratio of the stable isotopes ³⁷Cl to ³⁵Cl, expressed as δ³⁷Cl, can be used to trace the origin and movement of water and dissolved solutes. iaea.orgiaea.org The δ³⁷Cl values are reported in per mille (‰) relative to the Standard Mean Ocean Chloride (SMOC). usgs.govresearchgate.net

Fractionation of chlorine isotopes can occur during diffusion-controlled processes in groundwater, high-temperature water-rock interactions, and as a result of temperature variations in the ocean over time. usgs.gov For instance, δ³⁷Cl has been observed to vary between halites and coexisting groundwaters. iaea.org While the range of δ³⁷Cl in natural terrestrial materials is generally narrow, typically between -2‰ and +2‰, kinetic fractionation processes like diffusion and ion filtration can lead to larger variations. researchgate.net These variations, though sometimes small, provide sufficient isotopic signatures to be useful for tracing water sources and transport mechanisms. usgs.goviaea.org

In addition to the stable isotopes, the radioactive isotope ³⁶Cl is a powerful tracer for determining the residence time of groundwater. iaea.orgiaea.org Produced in the atmosphere and subsurface, ³⁶Cl's long half-life of 308,000 years makes it suitable for dating very old groundwater, in the range of 60,000 to 1 million years. usgs.govwikipedia.org Apparent groundwater ³⁶Cl model ages can range from modern to over a million years. researchgate.net

Table 1: Applications of Chlorine Isotopes in Hydrogeological Tracing

Isotope Application Key Processes Investigated
³⁵Cl & ³⁷Cl (δ³⁷Cl) Tracing water sources and solute transport Diffusion, water-rock interaction, mixing of different water bodies. usgs.goviaea.org
³⁶Cl Groundwater dating and residence time determination Identifying modern water (post-1950s) and very old groundwater (up to 1.5 million years). iaea.orgwikipedia.org

Analysis of Chlorine Isotope Ratios in Geological and Environmental Samples

The analysis of chlorine isotope ratios in geological and environmental samples is a sophisticated process that provides valuable data for understanding various Earth science phenomena. The standard method for expressing the stable chlorine isotope composition is through the δ³⁷Cl value. researchgate.net

The analytical procedure for determining chlorine isotope ratios typically involves converting chloride ions from a sample into a gas, such as methyl chloride (CH₃Cl), for analysis by continuous-flow isotope ratio mass spectrometry. it2isotopes.com This process requires careful sample preparation, including the precipitation of silver chloride (AgCl), followed by a reaction to form the measurable gas. it2isotopes.com

The δ³⁷Cl values in natural terrestrial materials are generally confined to a narrow range. researchgate.net However, significant variations can occur due to processes like diffusion, ion filtration, and salt dissolution or precipitation. researchgate.net For example, sedimentary pore water and deep basin brines can exhibit more negative δ³⁷Cl values. researchgate.net In a study at Olkiluoto, Finland, the δ³⁷Cl values in groundwater stabilized at higher salinities, with a limited range from approximately -0.6‰ to +0.6‰. iaea.org Research in the Eastern Desert of Egypt found a δ³⁷Cl range from -0.61‰ to +0.90‰ in groundwater samples. researchgate.net

These isotopic analyses are crucial for:

Identifying the sources of dissolved chloride in groundwater. iaea.org

Understanding the mixing of different water bodies. researchgate.net

Investigating water-rock interactions in various geological settings. iaea.orgiaea.org

Tracing metasomatic processes in the Earth's crust and mantle. researchgate.net

Table 2: Reported δ³⁷Cl Values in Various Geological and Environmental Samples

Sample Type Location Reported δ³⁷Cl Range (‰ vs. SMOC) Reference
Groundwater Olkiluoto, Finland -0.6 to +0.6 iaea.org
Groundwater Eastern Desert, Egypt -0.61 to +0.90 researchgate.net
General Terrestrial Materials Global -2 to +2 researchgate.net
Sedimentary Pore Water/Basin Brines Global ~ -9 to +1 researchgate.net

Nuclear Technology and Reactor Physics

The isotopic composition of chlorine, specifically the ratio of ³⁵Cl to ³⁷Cl, has significant implications for the design and operation of advanced nuclear reactors, particularly Molten Salt Fast Reactors (MSFRs).

Impact of Chlorine Isotopic Composition (³⁵Cl vs. ³⁷Cl) on Molten Salt Fast Reactors (MSFR)

In MSFRs that utilize chloride-based molten salts as a fuel carrier, the isotopic composition of chlorine is a critical factor influencing neutron economy, reactor safety, and waste management. world-nuclear.orgpreprints.org Natural chlorine consists of approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl. usgs.goviaea.org

The primary issue with the presence of ³⁵Cl in the reactor core is its propensity to capture a neutron, leading to the formation of ³⁶Cl, a long-lived radioactive isotope with a half-life of 308,000 years. wikipedia.orgworld-nuclear.orgpreprints.org The production of ³⁶Cl is a significant concern for several reasons:

Neutron Economy: The absorption of neutrons by ³⁵Cl reduces the number of neutrons available to sustain the fission chain reaction, negatively impacting the reactor's efficiency and breeding performance. preprints.org

Waste Management: ³⁶Cl is a soluble, long-lived nuclide that poses a challenge for the long-term safety assessment of nuclear waste repositories. preprints.org

Operational Safety: The decay of ³⁶Cl emits energetic beta particles, and another hazardous nuclide, ³⁴S, can also be produced from ³⁵Cl, which can cause corrosion of structural materials. world-nuclear.orgmdpi.com

Due to these detrimental effects, there is a strong preference for using chlorine that has been enriched in the ³⁷Cl isotope for MSFR applications. world-nuclear.orgpreprints.org The use of enriched ³⁷Cl leads to a significant increase in the reactor's criticality (a measure of its ability to sustain a chain reaction). preprints.org

Table 3: Comparison of ³⁵Cl and ³⁷Cl in Molten Salt Fast Reactors

Isotope Natural Abundance (%) Impact on MSFR
³⁵Cl 75.77 Negative: Neutron absorption, production of ³⁶Cl, reduced neutron economy. usgs.goviaea.orgpreprints.org
³⁷Cl 24.23 Positive: Preferred for MSFRs due to much lower neutron absorption, leading to improved neutron economy and safety. usgs.goviaea.orgworld-nuclear.org

Strategies for Minimizing ³⁶Cl Production through Isotopic Enrichment in Nuclear Applications

The primary strategy to minimize the production of ³⁶Cl in nuclear applications, particularly in MSFRs, is the isotopic enrichment of chlorine to increase the proportion of ³⁷Cl. preprints.orgwikipedia.org This involves separating the two stable isotopes to produce a chloride salt that is predominantly composed of ³⁷Cl.

While the concept is straightforward, the practical implementation of chlorine isotope separation on an industrial scale presents technical and economic challenges. ornl.gov However, the benefits of using enriched ³⁷Cl in terms of improved reactor performance and enhanced safety and waste characteristics are substantial. preprints.org

The design of nuclear facilities can also incorporate measures for waste minimization from the outset. iaea.org This includes the careful selection of materials to reduce the production of activation products like ³⁶Cl. iaea.org By considering the entire lifecycle of the facility, from design and operation to decommissioning, the generation of problematic radioactive waste can be significantly reduced. iaea.org

Astrophysical Spectroscopy and Interstellar Medium Studies

The study of chlorine and its isotopes in astrophysical environments provides valuable information about the chemical processes and evolution of the interstellar medium (ISM) and stars.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, which are produced by different nucleosynthetic processes. aanda.org The relative abundance of these isotopes can vary depending on the metallicity and type of the stellar environment where they were formed. aanda.org For example, low-metallicity core-collapse supernovae are thought to produce a ³⁵Cl/³⁷Cl ratio of approximately 3, similar to the solar system's value of 3.13. aanda.org

Astronomers use spectroscopy to detect chlorine-bearing molecules in space, such as hydrogen chloride (HCl) and chloronium (H₂Cl⁺). aanda.org The analysis of the spectral lines of these molecules allows for the determination of the ³⁵Cl/³⁷Cl isotopic ratio in different celestial objects. semanticscholar.org These measurements offer insights into:

Nucleosynthesis: The processes by which elements are created in stars.

Galactic Chemical Evolution: How the elemental and isotopic composition of the galaxy has changed over time.

Interstellar Chemistry: The chemical reactions occurring in the diffuse and dense clouds of gas and dust between stars. aanda.org

Chlorine is a useful probe of the ISM because its chemistry is relatively simple and it has a tendency to form hydrides. aanda.org In M giant stars, the measured ³⁵Cl/³⁷Cl ratios have shown variations, with an average value that can differ from predictions of galactic chemical evolution models. arxiv.org The isotopic ratios observed in these stars are similar to those measured in the interstellar medium. arxiv.org

Table 4: Chlorine Isotope Ratios in Astrophysical Contexts

Location Measured/Predicted ³⁵Cl/³⁷Cl Ratio Significance
Solar System (from meteorites) 3.13 Benchmark for the conditions at the formation of the solar system. aanda.org
M Giant Stars (sample) 1.76 - 3.42 (average ~2.66) Provides data on stellar nucleosynthesis and galactic chemical evolution. arxiv.org
Galactic Sources (general) ~1 to 5 (most around 2.5) Indicates variations in nucleosynthetic sources and processes. aanda.org

Pure Rotational Spectroscopy of NaCl Isotopomers (23Na35Cl) in Circumstellar Envelopes

The study of sodium chloride, specifically the 23Na35Cl isotopomer, through pure rotational spectroscopy has provided significant insights into the chemical and physical conditions of circumstellar envelopes (CSEs) surrounding evolved stars. This technique allows astronomers to detect molecules in the gas phase in these environments and to probe characteristics such as their abundance, distribution, and isotopic composition.

Research Findings in Specific Circumstellar Envelopes

The Carbon-Rich Star IRC +10216:

The first detection of metal halides, including sodium chloride, in the circumstellar envelope of the carbon-rich star IRC +10216 marked a significant milestone. researchgate.net Observations of millimeter-wave line profiles, conducted with the IRAM 30m telescope, revealed the presence of NaCl. researchgate.net The spectral lines were strong enough to allow for the detection of not only the main isotopomer, 23Na35Cl, but also the rarer 23Na37Cl. researchgate.net

The analysis of these spectral lines indicated that the metal halides are concentrated within the inner regions of the circumstellar envelope. researchgate.net The derived abundances for NaCl were found to be in the range of 10¹² - 10¹⁴ cm⁻², which is consistent with chemical equilibrium abundances calculated for a carbon-rich stellar atmosphere at temperatures between 1200–1500 K. researchgate.net A key finding from this research was the determination of the ³⁵Cl/³⁷Cl isotopic ratio, which was found to be 2.3 ± 0.5, a value consistent with the terrestrial elemental isotopic ratio. researchgate.net

Table 1: Rotational Spectroscopy Findings for NaCl in IRC +10216

ParameterObservation DetailsSource
Telescope IRAM 30m researchgate.net
Detected Isotopomers 23Na35Cl, 23Na37Cl researchgate.net
Derived ³⁵Cl/³⁷Cl Ratio 2.3 ± 0.5 researchgate.net
Location in CSE Concentrated in the inner envelope researchgate.net
Inferred Temperature 1200 - 1500 K researchgate.net

The Oxygen-Rich Supergiant VY Canis Majoris:

Observations of the oxygen-rich supergiant star VY Canis Majoris have also detected rotational transitions of NaCl. rutgers.edu In this environment, the NaCl spectral line is observed to exclusively trace the spherical wind of the star. rutgers.edu A distinct characteristic of the NaCl line in VY Canis Majoris is its narrowness. rutgers.edu This feature is attributed to the molecule's disappearance from the gas phase before the outflowing material reaches its terminal velocity. rutgers.edu The study of molecules like NaCl alongside others such as PN, SiO, and SO₂ helps to differentiate between the various outflow structures of the star, including the spherical wind and more directed outflows. rutgers.edu

Table 2: Characteristics of 23Na35Cl Rotational Line in VY Canis Majoris

CharacteristicDescriptionSource
Traced Region Exclusively traces the spherical wind rutgers.edu
Line Profile Particularly narrow rutgers.edu
Physical Interpretation Molecule disappears before the terminal outflow velocity is achieved rutgers.edu

The detection and analysis of 23Na35Cl and its isotopomers in diverse circumstellar environments underscore the power of pure rotational spectroscopy. These observations confirm that metal-bearing ionic molecules, once thought to be unexpected in such environments, are present and can be used to determine fundamental properties of stellar winds and the chemistry of material being returned to the interstellar medium. aanda.org

Future Directions and Emerging Research Avenues for Sodium 35cl Chloride

Development of Novel Isotopic Separation Technologies for Enhanced ³⁵Cl Enrichment

Efficient and economical enrichment of the ³⁵Cl isotope remains a primary challenge for its widespread use. While methods like gaseous diffusion and thermal diffusion have been historically employed, modern research is focused on developing more sophisticated and efficient technologies. pnnl.govpreprints.org

Laser Isotope Separation (LIS) stands out as a highly promising technique. stanford.edu This method uses finely tuned lasers to selectively excite molecules containing a specific isotope, such as ³⁵Cl. stanford.edustanford.eduwikipedia.org For instance, molecules like thiophosgene (B130339) (CSCl₂) can be selectively irradiated to induce a photochemical reaction, resulting in a product enriched in one chlorine isotope and leaving the unreacted material enriched in the other. google.com This high selectivity can potentially lead to high enrichment factors. stanford.edu

Chromatographic methods , particularly those utilizing crown ethers, are another active area of research. researchgate.net Crown ethers are macrocyclic compounds capable of selectively binding to ions based on subtle differences, including isotopic mass. mdpi.com When these crown ethers are immobilized on a solid support within a chromatography column, they can effectively separate ³⁵Cl and ³⁷Cl isotopes. researchgate.netatlas.jp Research has shown that a strongly basic anion exchange resin can enrich ³⁵Cl in the resin phase while ³⁷Cl is enriched in the solution. researchgate.net

Electrochemical techniques are also being explored for chlorine isotope separation. These methods leverage the slight differences in the electrochemical properties of isotopes, such as their mobility in an electrolyte under an electric field or their equilibrium potentials. preprints.orgnih.gov The electrolytic separation of chlorine isotopes has been demonstrated, showing a separation factor that is largely independent of temperature and current density. preprints.org

TechnologyPrinciplePotential Advantages
Laser-Induced Isotope Separation (LIS)Selective laser excitation of molecules with ³⁵Cl, leading to photochemical separation. stanford.edustanford.edugoogle.comHigh selectivity and potential for significant enrichment in a single stage. stanford.edu
Crown Ether-Based ChromatographyDifferential binding of ³⁵Cl and ³⁷Cl isotopes to crown ethers immobilized on a stationary phase. researchgate.netmdpi.comCan achieve high separation efficiency; operates under mild conditions. researchgate.netatlas.jp
Electrochemical MethodsExploitation of minor differences in the electrochemical mobility and redox potentials of ³⁵Cl and ³⁷Cl. preprints.orgPotential for lower energy consumption compared to some traditional methods.

Advanced Spectroscopic Techniques for Ultra-High Resolution Isotopic Analysis in Complex Matrices

The accurate determination of chlorine's isotopic composition in complex samples is vital for its application as a tracer. While traditional mass spectrometry faces challenges with chlorine, several advanced spectroscopic techniques are providing new capabilities for high-resolution analysis.

Multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) is a powerful tool for achieving high-precision chlorine isotope ratio measurements. nih.govgeomar.dersc.org This technique allows for the simultaneous detection of different isotope masses, which significantly enhances precision and accuracy. nih.govrsc.org Recent developments have simplified sample preparation, for instance, by extracting chlorine via pyrohydrolysis and precipitating it as silver chloride (AgCl) for analysis by laser ablation MC-ICP-MS. geomar.dersc.orgresearchgate.net Tandem mass spectrometry (ICP-MS/MS) using a reaction gas can also improve accuracy by removing polyatomic interferences. rsc.org

Cavity Ring-Down Spectroscopy (CRDS) offers ultra-high sensitivity for detecting trace gases and their isotopes. process-insights.comwikipedia.org This technique measures the decay time of light in a highly reflective optical cavity. wikipedia.org The presence of a light-absorbing substance, such as a molecule containing a specific chlorine isotope, alters this decay time, allowing for precise concentration measurements. wikipedia.orgcopernicus.orgvu.nl CRDS is capable of detecting gas concentrations at parts-per-billion or even parts-per-trillion levels. process-insights.com

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, particularly for probing the local chemical environment of chlorine atoms. nih.gov Although ³⁵Cl is a quadrupolar nucleus, which can result in broad spectral lines, techniques like dynamic nuclear polarization (DNP) can significantly enhance signal intensity. rsc.orgosti.gov This allows for the characterization of molecular-level structures in both bulk materials and low-concentration dosage forms. rsc.org Solid-state ³⁵Cl NMR can distinguish between chemically and crystallographically different chlorine sites, providing structural information that complements isotopic analysis. nih.govrsc.orgacs.org

Integration of Computational and Experimental Approaches for Rational Design of Isotopic Systems

The combination of computational modeling and experimental work is accelerating progress in isotope science. Theoretical calculations are becoming indispensable for predicting isotopic behavior and guiding the design of separation and analysis systems.

Density Functional Theory (DFT) is widely used to calculate equilibrium chlorine isotope fractionation factors. geologyscience.ruresearchgate.netresearchgate.net These calculations can predict how chlorine isotopes will distribute themselves between different chemical species or phases at equilibrium. researchgate.net For example, DFT can be used to model chlorine isotope fractionation during geological processes like serpentinization or in ore-forming systems. researchgate.net Such theoretical estimates are crucial for interpreting natural isotopic variations and for designing artificial isotope separation schemes. geologyscience.ru DFT calculations have also been used to study the interaction of chlorine with metal surfaces, which is relevant to catalysis. rsc.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of isotopic systems. Ab initio molecular dynamics (AIMD) can be used alongside DFT to investigate isotope fractionation in complex systems like brines. researchgate.net These simulations can help elucidate the mechanisms behind isotopic partitioning in solution and at interfaces, offering insights that are difficult to obtain through experiments alone. Reactive transport models that incorporate isotope fractionation are also being developed to understand complex environmental processes, such as the degradation of chlorinated solvents in groundwater. nih.govresearchgate.net

Expansion of Isotopic Tracing Applications in New Material Systems and Fundamental Chemical Processes

The use of ³⁵Cl as an isotopic tracer is expanding into new and innovative areas of research, from materials science to fundamental chemistry.

In the realm of materials science , Sodium (³⁵Cl)chloride can be employed to investigate ion transport mechanisms in advanced energy storage systems. By tracking the movement of ³⁵Cl⁻ ions, researchers can better understand the performance of novel solid-state battery electrolytes and ionic liquids, helping to design safer and more efficient batteries.

In catalysis , compounds labeled with ³⁵Cl can serve as probes to unravel the intricate mechanisms of chemical reactions involving chlorine. This is particularly valuable in the synthesis of organochlorine compounds, where understanding reaction pathways and identifying intermediates is key to developing more selective and efficient catalysts.

Furthermore, studying chlorine isotope effects in fundamental chemical processes like diffusion, solvation, and nano-confinement provides deep insights into the physical principles governing chemical behavior. nih.gov Recent theoretical work has shown that confining a chloride anion within a nanostructure can lead to unprecedentedly large equilibrium isotope fractionation, highlighting the importance of noncovalent interactions in isotopic effects. nih.gov The use of highly enriched Sodium (³⁵Cl)chloride in these studies enables more precise measurements, allowing for rigorous validation of theoretical models. nih.gov

Application AreaResearch FocusPotential Impact
Materials ScienceInvestigating ion transport in next-generation battery electrolytes.Facilitating the development of higher-performance and safer energy storage devices.
CatalysisElucidating reaction pathways in chlorine-mediated chemical synthesis.Enabling the rational design of more efficient and selective industrial catalysts.
Chemical PhysicsProbing fundamental isotope effects in processes like diffusion and nano-confinement. nih.govAdvancing the fundamental understanding of chemical and physical principles.

Q & A

Q. How to prepare standardized sodium chloride solutions for analytical calibration?

Methodological Answer: To prepare standard NaCl solutions for calibration (e.g., in flame photometry or ion-selective electrodes):

Accurately weigh dried NaCl (105°C for 3 hours to remove moisture) .

Dissolve in deionized water and dilute to the desired volume. For example, 1.144 g KCl (dried similarly) in 1 L water yields 600 µg K/mL; adjust NaCl equivalents accordingly .

Use cesium chloride diluent to minimize ionization interference in spectroscopic methods .
Table: Example concentrations for calibration curves:

NaCl (mg/L)Application
0–8.0Linear range for atomic absorption spectroscopy
2.0–4.0Clinical electrolyte analysis
Refer to Pharmacopeial guidelines for pH adjustments and stability .

Q. What safety protocols are critical for handling high-purity NaCl in laboratory settings?

Methodological Answer:

  • Acute toxicity mitigation: Use fume hoods when heating NaCl to avoid inhalation of particulates. For oral exposure risks (e.g., accidental ingestion), monitor for hypernatremia symptoms (e.g., agitation, seizures) and administer hypotonic fluids .
  • Storage: Keep in airtight containers to prevent deliquescence. Label containers with CAS 7647-14-5 and hazard codes (e.g., H319 for eye irritation) .

Advanced Research Questions

Q. How to optimize NaCl concentration in microbial protease production using experimental design?

Methodological Answer:

  • Design: Use a Central Composite Design (CCD) to test NaCl concentrations (1–9%) in Bacillus luteus H11 cultures. Measure protease activity via spectrophotometry (e.g., Folin-Ciocalteu assay) .
  • Statistical analysis: Apply response surface methodology (RSM) to identify optimal NaCl levels. For example, 4–5% NaCl maximizes protease yield due to halophilic enzyme activation .
    Table: Protease activity vs. NaCl concentration:
NaCl (%)Protease Activity (U/mL)
1120 ± 8
4450 ± 12
5480 ± 15
990 ± 6

Q. How to resolve contradictions in NaCl’s dielectric properties under varying experimental conditions?

Methodological Answer:

  • Experimental variables: Test hydrated ethanol-NaCl blends at 2.21% NaCl, 4.64% ethanol, and 87°C using a calibrated dielectric sensor .
  • Data normalization: Account for temperature-induced ionic mobility changes by applying the Debye relaxation model. Use ANOVA to validate dissipation factor (tan δ) measurements .
    Table: Dielectric properties of NaCl-ethanol blends:
NaCl (%)Ethanol (%)Temp (°C)Dissipation Factor (tan δ)
2.214.64870.85 ± 0.03
1.003.00700.62 ± 0.02

Q. How to design a Plackett-Burman screening assay for NaCl’s role in bacterial growth media?

Methodological Answer:

  • Factors: Include NaCl (variable J) alongside carbon/nitrogen sources, pH, and temperature in a 12-run design .
  • Response measurement: Quantify biomass via CFU counts after 24 hours. Use Pareto charts to rank NaCl’s significance (p < 0.05) .
    Table: Plackett-Burman design for media optimization:
RunNaCl (g/L)Biomass (CFU/mL × 10⁶)
15.03.2 ± 0.4
210.04.8 ± 0.6

Q. How to synthesize NaCl-based nanostructures for reduced dietary sodium applications?

Methodological Answer:

  • Submicronization: Use a nanospray dryer with inlet/outlet temperatures of 150/80°C to produce NaCl particles <1 µm. Validate via SEM and dynamic light scattering .
  • In vitro testing: Measure saltiness perception using electronic tongue sensors. Submicron NaCl achieves equivalent taste intensity at 30% reduced concentration .

Q. How to analyze high-pressure polymorphs of NaCl contradicting traditional crystallography?

Methodological Answer:

  • Computational prediction: Use USPEX or CALYPSO algorithms to identify stable NaCl phases (e.g., NaCl₃) under >20 GPa pressure .
  • Experimental validation: Employ diamond anvil cells with synchrotron X-ray diffraction. Compare with ab initio calculations for phase confirmation .

Q. How to replace toxic reagents with NaCl derivatives in green chemistry syntheses?

Methodological Answer:

  • Case study: Substitute nitric acid with FeCl₃ in phenytoin sodium synthesis. Monitor reaction efficiency via HPLC and LC-MS .
  • Waste reduction: Recycle NaCl byproducts via crystallization (yield >85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.